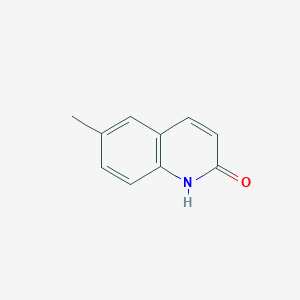

6-Methylquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUXUHOSYWFSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481812 | |

| Record name | 6-METHYLQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-34-3 | |

| Record name | 6-Methylquinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-METHYLQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Quinolin-2(1H)-one Scaffold

An In-depth Technical Guide to the Chemical Properties of 6-Methylquinolin-2(1H)-one

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Within this broad class, quinolin-2(1H)-ones, also known as carbostyrils, represent a particularly important subclass.[5] These compounds are not only found in numerous natural products and bioactive molecules but also serve as crucial intermediates in organic synthesis.[6]

This guide focuses on This compound , a key derivative that combines the foundational quinolinone core with a methyl group on the carbocyclic ring. This substitution influences the molecule's electronic properties and steric profile, providing a versatile platform for the development of novel therapeutic agents and functional materials. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential.

Physicochemical Properties

A foundational understanding begins with the core physical and chemical identifiers of the molecule.

| Property | Value | Source |

| CAS Number | 4053-34-3 | [7] |

| Molecular Formula | C₁₀H₉NO | [7] |

| Molecular Weight | 159.19 g/mol | [7] |

| IUPAC Name | This compound | N/A |

| Appearance | Solid (Typical) | N/A |

| Melting Point | ~235-238 °C | N/A |

| Solubility | Generally soluble in polar organic solvents like DMF, DMSO; limited solubility in water. | N/A |

Synthesis of this compound

The construction of the quinolinone ring is a cornerstone of heterocyclic chemistry. Several named reactions can be employed, with the Knorr synthesis being a particularly effective and well-established method for producing 2-quinolinones.

Core Synthetic Strategy: The Knorr Quinoline Synthesis

The Knorr synthesis involves the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed cyclization.[8] For this compound, the logical precursors are p-toluidine (4-methylaniline) and an acetoacetic ester (e.g., ethyl acetoacetate).

The reaction proceeds in two key stages:

-

Anilide Formation: Nucleophilic attack of the aniline nitrogen onto the ester carbonyl of the β-ketoester, followed by elimination of ethanol, forms the β-anilinoacrylate intermediate.

-

Electrophilic Cyclization: In the presence of a strong acid, typically concentrated sulfuric acid, the electron-rich aromatic ring of the anilide attacks the enol or ketone carbonyl, leading to intramolecular cyclization and subsequent dehydration to yield the final quinolinone product.

Caption: Knorr synthesis workflow for this compound.

Experimental Protocol: Knorr Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

p-Toluidine (4-methylaniline)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

Anilide Formation:

-

In a round-bottom flask, combine one molar equivalent of p-toluidine and one molar equivalent of ethyl acetoacetate.

-

Heat the mixture gently (e.g., 100-110 °C) for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials. Water and ethanol are evolved during this condensation.

-

Allow the mixture to cool to room temperature. The resulting crude anilide may solidify upon cooling.

-

-

Cyclization:

-

Chill the crude anilide in an ice bath.

-

Slowly and carefully add 4-5 molar equivalents of pre-chilled concentrated sulfuric acid to the flask with constant stirring. The addition is highly exothermic and must be controlled to prevent overheating.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by TLC.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The following data are characteristic for this compound, based on established values for similar quinolinone structures.[9][10]

| Technique | Characteristic Features |

| ¹H NMR | * δ ~11.5-12.0 ppm (s, 1H): Broad singlet for the N-H proton.[5] * δ ~7.0-7.8 ppm (m, 4H): Aromatic protons on the quinoline ring system. * δ ~6.5 ppm (d, 1H): Vinylic proton at the C3 position. * δ ~2.4 ppm (s, 3H): Singlet for the methyl group protons at the C6 position.[11] |

| ¹³C NMR | * δ ~162-165 ppm: Carbonyl carbon (C2). * δ ~120-140 ppm: Aromatic and vinylic carbons (C3, C4, C4a, C5, C6, C7, C8, C8a). * δ ~21 ppm: Methyl carbon (C6-CH₃). |

| IR (cm⁻¹) | * ~3100-2800 (broad): N-H stretching of the lactam. * ~1650-1670 (strong): C=O stretching of the cyclic amide (lactam).[12] * ~1600, 1500: C=C stretching in the aromatic and pyridine rings. |

| Mass Spec (MS) | * [M]+ at m/z 159: Molecular ion peak corresponding to the formula C₁₀H₉NO. |

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its cyclic amide (lactam) functionality and the aromatic system.

Keto-Enol Tautomerism

A fundamental property of 2-quinolinones is their existence in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form (6-methylquinolin-2-ol).[13] Under normal conditions, the keto form is overwhelmingly predominant due to the stability of the amide bond.[14][15] However, the enol form can be accessed, and its presence is crucial for certain reactions, such as O-alkylation.

Caption: Keto-enol tautomerism of this compound.

N-Substitution

The nitrogen atom of the lactam is nucleophilic and can be readily alkylated or acylated under basic conditions. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates an anion that reacts with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives.[16] This is a common strategy to modify the molecule's properties for drug design.

Electrophilic Aromatic Substitution

The fused benzene ring is activated towards electrophilic substitution. The amide group is an ortho-, para-director. Given the structure, electrophilic attack (e.g., nitration, halogenation) is expected to occur primarily at the C5 and C7 positions. The presence of the activating methyl group at C6 further directs substitution to the C5 and C7 positions.

Reactivity at C3 and C4

The pyridone ring also exhibits unique reactivity. The C4 position can be functionalized, for instance, by conversion to a 4-chloro derivative using reagents like POCl₃.[17] This 4-chloro group is then susceptible to nucleophilic substitution, providing a handle for introducing diverse functionalities. The C3 position can also participate in reactions, particularly after activation.[18]

Applications in Drug Discovery and Materials Science

This compound is more than a simple heterocyclic compound; it is a valuable building block for creating complex molecules with significant biological activity. The quinolinone core is present in numerous pharmaceuticals, and the 6-methyl derivative serves as a key intermediate in their synthesis.[6][19]

-

Anticancer Agents: Many quinoline derivatives exhibit cytotoxic properties against cancer cell lines, often by intercalating with DNA or inhibiting key enzymes like topoisomerase.[4]

-

Antibacterial Agents: The quinolone scaffold is famously associated with antibacterial drugs (e.g., ciprofloxacin). Novel quinolin-2-one derivatives continue to be explored as potential agents against multidrug-resistant bacteria, including MRSA.[19][20]

-

Cardiotonic Agents: Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and synthesized as selective phosphodiesterase 3 (PDE3) inhibitors, showing potential for the treatment of congestive heart failure.[21][22]

-

Fluorescent Probes: The rigid, planar structure of the quinolinone system often imparts fluorescent properties, making its derivatives useful as fluorescent markers and sensors in biological imaging and analytical chemistry.[6]

Conclusion

This compound is a molecule of significant interest, bridging foundational organic synthesis with applied medicinal chemistry. Its straightforward synthesis via classic reactions like the Knorr synthesis, combined with its versatile reactivity at multiple sites, makes it an attractive scaffold for chemical libraries. The well-defined spectroscopic fingerprint allows for unambiguous characterization, while the established biological relevance of the quinolinone class continues to inspire its use in the rational design of new and effective therapeutic agents. This guide provides the core technical knowledge base for researchers to confidently work with and innovate from this valuable chemical entity.

References

- Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (n.d.). National Institutes of Health.

- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). ResearchGate.

- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (n.d.). Jetir.Org.

- Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2021). PubMed.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2009). PubMed.

- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). National Institutes of Health.

- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.).

- Doebner–Miller reaction. (n.d.). Wikipedia.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).

- Knoevenagel condensation. (n.d.). Wikipedia.

- Doebner-Miller Reaction. (n.d.). SynArchive.

- Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2008). ResearchGate.

- Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... (2022). RSC Advances.

- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (n.d.). Benchchem.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI.

- 6-Methylquinoline | C10H9N | CID 7059. (n.d.). PubChem.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.

- Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.).

- Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (n.d.). MDPI.

- This compound | CAS 4053-34-3. (n.d.). Santa Cruz Biotechnology.

- Quinoline, 6-methyl-. (n.d.). NIST WebBook.

- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). National Institutes of Health.

- Spectroscopic and Synthetic Profile of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. (n.d.). Benchchem.

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2022). American Chemical Society.

- Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. (n.d.). National Institutes of Health.

- 22.1 Keto–Enol Tautomerism. (n.d.). OpenStax.

- Keto-enol tautomerism of quinoline-2(1H)-one. (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03416F [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. jetir.org [jetir.org]

- 20. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Foreword: Unveiling the Potential of a Privileged Scaffold

An In-depth Technical Guide to 6-Methylquinolin-2(1H)-one (CAS: 4053-34-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The quinolin-2(1H)-one core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a defined three-dimensional orientation for pendant functional groups, while the lactam moiety offers key hydrogen bonding capabilities. The specific subject of this guide, this compound, represents a fundamental building block within this class. The strategic placement of the C-6 methyl group offers a subtle yet significant modulation of the scaffold's electronic and steric properties, serving as a crucial starting point for the synthesis of a diverse array of biologically active molecules. This document provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, grounded in established scientific principles and practical, field-proven insights.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule begins with its fundamental properties and spectroscopic signature. These data form the bedrock for quality control, reaction monitoring, and structural elucidation of its derivatives.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 4053-34-3 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | [1][2][3] |

| Molecular Weight | 159.19 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Methyl-1,2-dihydroquinolin-2-one, 6-Methylcarbostyril | N/A |

| Boiling Point | 347.8 °C at 760 mmHg | [4] |

| Purity (Typical) | ≥97% | [2] |

| SMILES | Cc1ccc2c(c1)ccc(=O)[nH]2 | [2][3] |

Spectroscopic Fingerprint for Structural Verification

The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and quality assessment.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals in both the aromatic and aliphatic regions. The methyl protons typically appear as a singlet around 2.5 ppm. The aromatic protons on the fused rings will present as a series of doublets and multiplets between 7.0 and 8.9 ppm, with coupling constants indicative of their ortho, meta, and para relationships.[5]

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) of the lactam ring, typically downfield (>160 ppm). The methyl carbon will appear upfield, while the eight aromatic carbons will resonate in the 115-140 ppm range.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule will exhibit a strong molecular ion peak (M+) at m/z 159, corresponding to its molecular weight.[6] Fragmentation patterns can provide further structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically found in the 1650-1680 cm⁻¹ region. Another key feature is the N-H stretching band around 3000-3400 cm⁻¹.

Synthesis and Chemical Reactivity

The utility of this compound as a scaffold is underpinned by its accessible synthesis and predictable reactivity, allowing for controlled chemical modifications.

Recommended Synthetic Protocol: Modified Knorr Cyclization

The Knorr synthesis and its variations remain a robust and widely used method for constructing the quinolinone core.[7] It involves the condensation of an aniline with a β-ketoester followed by acid-catalyzed cyclization.

Caption: Knorr synthesis workflow for this compound.

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq). The reaction can be run neat or in a high-boiling solvent like toluene.

-

Water Removal: Heat the mixture to reflux. If using a solvent, employ a Dean-Stark apparatus to remove the water formed during the condensation. Monitor the reaction by TLC or GC-MS until the starting aniline is consumed.

-

Isolation of Intermediate: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude anilide intermediate may be purified by recrystallization or column chromatography, though it is often carried forward directly.

-

Cyclization: Add the crude anilide intermediate slowly and portion-wise to pre-heated concentrated sulfuric acid (or polyphosphoric acid) at approximately 100 °C. Caution: This step is highly exothermic.

-

Reaction Quench: After stirring for the designated time (typically 15-30 minutes), cool the reaction vessel in an ice bath and carefully pour the acidic mixture onto crushed ice.

-

Product Precipitation & Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a cold, non-polar solvent (e.g., hexane) to remove organic impurities.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield this compound as a crystalline solid.

Core Reactivity for Derivative Synthesis

The quinolinone scaffold offers several sites for chemical modification, making it a versatile platform for building molecular diversity.

-

N-Alkylation/Arylation: The lactam nitrogen is readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) and can be alkylated with various electrophiles (e.g., alkyl halides, tosylates) to introduce substituents at the N-1 position.[8]

-

Electrophilic Aromatic Substitution: The benzene portion of the ring system is activated towards electrophilic substitution. Reactions like nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups, primarily at the C-5 and C-7 positions.

-

C-4 Position Chemistry: The C-4 position can be functionalized, often starting from a 4-hydroxyquinolin-2-one precursor, which can be converted to a 4-chloro derivative and subsequently subjected to nucleophilic substitution reactions.[9]

-

Side-Chain Modification: The C-6 methyl group can be a handle for further chemistry, such as radical bromination followed by nucleophilic displacement to build more complex side chains.

Biological Activity and Therapeutic Applications

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, validating its status as a privileged scaffold.[10] The quinoline nucleus is present in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[4][11]

Inhibition of Phosphodiesterase 3 (PDE3)

One of the most notable applications of the 6-substituted quinolin-2-one scaffold is in the development of selective PDE3 inhibitors.[12][13] These agents are used as cardiotonics to treat congestive heart failure.

Caption: Pathway of PDE3 inhibition by quinolinone derivatives.

By inhibiting the PDE3 enzyme, these drugs prevent the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in cardiac muscle cells lead to the activation of Protein Kinase A (PKA), which phosphorylates key calcium channels, resulting in increased intracellular calcium and enhanced cardiac contractility (positive inotropy).[12] A key derivative, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, has shown potent and selective PDE3 inhibitory activity.[13]

Other Therapeutic Areas of Investigation

-

Selective Androgen Receptor Modulators (SARMs): The scaffold has been used to develop non-steroidal SARMs, which aim to provide the anabolic benefits on muscle and bone seen with androgens but with reduced effects on reproductive tissues like the prostate.[14]

-

5-alpha Reductase Inhibitors: Certain derivatives have been synthesized and evaluated as inhibitors of steroid 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia.[15]

-

Antifungal and Herbicidal Activity: Studies on related hydroxyquinolin-one derivatives have shown potential antifungal and photosynthesis-inhibiting activities, suggesting broader applications in agrochemicals and medicine.[16]

Analytical and Quality Control Protocols

Robust analytical methods are critical for ensuring the purity, identity, and stability of this compound and its derivatives throughout the research and development lifecycle. High-Performance Liquid Chromatography (HPLC) and LC-MS/MS are the gold-standard techniques.[17]

Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general framework for assessing the purity of a this compound sample.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 97% | CAS: 4053-34-3 | AChemBlock [achemblock.com]

- 3. arctomsci.com [arctomsci.com]

- 4. cas 4053-34-3|| where to buy this compound [chemenu.com]

- 5. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 6. Quinoline, 6-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 6-Methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of 6-Methylquinolin-2(1H)-one (CAS No. 4053-34-3), a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific reasoning that underpins the characterization of this molecule.

Introduction: The Significance of the Quinolinone Scaffold

The quinolin-2(1H)-one framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a methyl group at the 6-position, as in this compound, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets and its physicochemical characteristics. A thorough understanding of its physical properties is paramount for applications ranging from reaction optimization and formulation development to computational modeling and structure-activity relationship (SAR) studies.

Molecular and General Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol .[1][2][3] Its structure consists of a fused benzene and pyridinone ring system with a methyl substituent on the benzene ring.

| Property | Value | Source(s) |

| CAS Number | 4053-34-3 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | [1][2][3] |

| Molecular Weight | 159.19 g/mol | [1][2][3] |

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for determining its purity, stability, and processing conditions.

Melting Point

The melting point of this compound is a key indicator of its purity. While supplier data can vary, a reported melting point is in the range of 228-231 °C . It is crucial to note that this value should be experimentally verified for any new batch of the compound.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). An empty sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference are heated at a constant rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Causality Behind Experimental Choices:

-

A slow heating rate is chosen to ensure thermal equilibrium within the sample, leading to a more accurate melting point determination.

-

An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Diagram: DSC Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound using DSC.

Boiling Point

A predicted boiling point for this compound is 347.822 °C at 760 mmHg .[4] Experimental determination of the boiling point of such a high-melting solid is challenging due to the potential for decomposition at elevated temperatures. Thermogravimetric analysis (TGA) can be used to assess the thermal stability and decomposition temperature, which would inform the feasibility of distillation.

Solubility Profile

-

Polar Aprotic Solvents: Expected to be soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can engage in hydrogen bonding with the N-H group and dipole-dipole interactions with the carbonyl group.

-

Polar Protic Solvents: Likely to have moderate to low solubility in alcohols like ethanol and methanol.

-

Nonpolar Solvents: Poor solubility is expected in nonpolar solvents such as hexanes and toluene.

-

Aqueous Solubility: Due to the presence of the hydrophobic quinoline core, low solubility in water is anticipated.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the solute in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the solution is saturated at equilibrium.

-

A prolonged equilibration time is necessary to ensure that the dissolution process has reached a steady state.

-

HPLC-UV is a sensitive and specific method for quantifying the concentration of the dissolved compound.

Acidity/Basicity: The pKa Value

The pKa of the N-H proton in the pyridinone ring is an important parameter that influences the compound's ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding. An experimental pKa value for this compound is not available in the public domain. However, based on data for similar quinolinone structures, the pKa is expected to be in the range of 10-12 for the N-H proton, indicating it is a weak acid. The basicity of the carbonyl oxygen would be very low.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of weakly acidic or basic compounds.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a co-solvent mixture like water-ethanol if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Crystal Structure

As of the time of this writing, a single-crystal X-ray diffraction structure of this compound has not been deposited in public databases. However, the crystal structures of closely related quinolin-2(1H)-one derivatives have been reported.[5][6] These studies reveal that the quinolinone ring system is generally planar. In the solid state, molecules of this compound are expected to form hydrogen-bonded dimers or chains through the N-H and C=O groups, a common feature for this class of compounds.

Diagram: Hypothetical Hydrogen Bonding in this compound

Caption: Postulated intermolecular hydrogen bonding between two molecules of this compound.

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-H stretch (aromatic and methyl): Bands just above and below 3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The position of the absorption maxima (λ_max) will be sensitive to the solvent polarity.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in established experimental methodologies. While some experimental data, particularly for solubility, pKa, and crystal structure, is not yet publicly available, this document offers a robust framework for the determination and interpretation of these crucial parameters. For researchers in drug development and related fields, a thorough understanding of these physical properties is essential for the successful advancement of this compound and its derivatives in their respective applications.

References

-

Pest Manag Sci. 2023 Oct;79(10):3425-3438. Novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling. [Link]

-

Arctom. This compound. [Link]

-

Star-chemicals. This compound. [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubChem. 6-Amino-1-Methylquinolin-2(1h)-One. [Link]

-

PubMed. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. [Link]

-

ResearchGate. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. [Link]

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

-

MDPI. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

UCLA Chemistry & Biochemistry. IR Absorption Table. [Link]

-

NIST WebBook. Quinoline, 6-methyl-. [Link]

-

HELDA - University of Helsinki. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. [Link]

-

NIST WebBook. 2(1H)-Quinolinone. [Link]

-

ResearchGate. What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97% | CAS: 4053-34-3 | AChemBlock [achemblock.com]

- 4. cas 4053-34-3|| where to buy this compound [chemenu.com]

- 5. Novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylquinolin-2(1H)-one molecular structure and weight

An In-depth Technical Guide to 6-Methylquinolin-2(1H)-one: Molecular Structure, Properties, and Synthesis

Abstract

This compound is a heterocyclic aromatic compound belonging to the quinolinone class. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, and a validated synthesis protocol for this compound. Designed for researchers, chemists, and drug development professionals, this document offers foundational data and methodologies essential for the utilization of this compound as a building block in synthetic and medicinal chemistry applications.

Molecular Identity and Physicochemical Properties

This compound is characterized by a bicyclic system where a pyridinone ring is fused to a benzene ring, with a methyl group substituted at the 6-position. The "(1H)" designation indicates the presence of a proton on the nitrogen atom, establishing a lactam structure which can exist in tautomeric equilibrium with its lactim form, 6-methylquinolin-2-ol, though the lactam form predominates.

Molecular Structure and Identifiers

The fundamental identifiers for this compound are critical for accurate sourcing, handling, and regulatory compliance.

Below is a diagram illustrating the chemical structure and atom numbering convention.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of a compound are paramount for designing experimental conditions, including solvent selection for reactions, assays, and purification.

| Property | Value | Source / Rationale |

| Molecular Weight | 159.18 g/mol | BLD Pharm[4] |

| Molecular Formula | C₁₀H₉NO | Santa Cruz Biotechnology[3] |

| Physical Form | White to off-white solid | Inferred from related quinolinone compounds.[5] |

| Melting Point | >300 °C (Decomposes) | Based on data for analogous 4-hydroxy-6-methylquinolin-2(1H)-one.[6] |

| Solubility | Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water. | Typical for quinolinone scaffolds. |

| Storage | Sealed in dry, room temperature | BLD Pharm[4] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for molecular structure confirmation and purity assessment. The following data are predicted based on the known effects of the functional groups present in the this compound structure and data from analogous molecules.[7][8]

¹H NMR Spectroscopy

-

Solvent : DMSO-d₆

-

Frequency : 400 MHz

-

Expected Chemical Shifts (δ, ppm) :

-

~11.7 ppm (s, 1H) : This broad singlet corresponds to the N-H proton of the lactam. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

~7.8 ppm (d, 1H) : A doublet assigned to the H-4 proton, coupled to H-3.

-

~7.6 ppm (s, 1H) : A singlet corresponding to the H-5 proton, with minimal coupling to adjacent protons.

-

~7.4 ppm (d, 1H) : A doublet for the H-7 proton, coupled to H-8.

-

~7.2 ppm (d, 1H) : A doublet assigned to the H-8 proton, coupled to H-7.

-

~6.5 ppm (d, 1H) : A doublet corresponding to the H-3 proton, coupled to H-4.

-

~2.4 ppm (s, 3H) : A sharp singlet representing the three equivalent protons of the methyl group at the C-6 position.

-

¹³C NMR Spectroscopy

-

Solvent : DMSO-d₆

-

Frequency : 100 MHz

-

Expected Chemical Shifts (δ, ppm) :

-

~162 ppm : Carbonyl carbon (C-2) of the lactam.

-

~140-120 ppm : Eight signals corresponding to the aromatic and vinyl carbons (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a). The specific shifts are influenced by the electron-donating methyl group and the electron-withdrawing lactam moiety.

-

~21 ppm : Methyl carbon (C-6 methyl).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : KBr Pellet

-

Expected Absorption Bands (cm⁻¹) :

-

3150-3000 cm⁻¹ : N-H stretching of the secondary amide (lactam).

-

3050-3000 cm⁻¹ : Aromatic C-H stretching.

-

2950-2850 cm⁻¹ : Aliphatic C-H stretching from the methyl group.

-

~1660 cm⁻¹ : Strong C=O stretching (Amide I band), characteristic of the cyclic amide.

-

~1600, 1480 cm⁻¹ : C=C stretching vibrations within the aromatic rings.

-

Mass Spectrometry (MS)

-

Ionization Mode : Electrospray Ionization (ESI)

-

Expected m/z :

-

[M+H]⁺ : 160.07

-

[M+Na]⁺ : 182.05

-

Synthesis Protocol: Conrad-Limpach-Knorr Reaction

The synthesis of this compound can be efficiently achieved via a variation of the Conrad-Limpach-Knorr reaction. This self-validating protocol involves the condensation of an aniline with a β-ketoester to form an enamine, followed by thermal cyclization. The causality behind this choice is its reliability, use of readily available starting materials, and high-yield potential for quinolinone cores.

Materials and Reagents

-

p-Toluidine (4-methylaniline)

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Dowtherm A (or diphenyl ether)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous MgSO₄)

Step-by-Step Methodology

Step 1: Preparation of Sodium Ethoxide

-

Rationale : To generate a strong base required to deprotonate diethyl malonate, forming a nucleophilic enolate.

-

Carefully add small, freshly cut pieces of sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Allow the reaction to proceed until all sodium has dissolved completely. The resulting solution is sodium ethoxide in ethanol.

Step 2: Condensation to form Diethyl (4-methylanilino)malonate

-

Rationale : Nucleophilic addition-elimination reaction between the aniline and the β-ketoester.

-

To the freshly prepared sodium ethoxide solution, slowly add diethyl malonate (1.0 eq) at room temperature.

-

Add p-toluidine (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Thermal Cyclization

-

Rationale : High temperature promotes an intramolecular cyclization (electrocyclization) followed by elimination of ethanol to form the stable quinolinone ring system. Dowtherm A is used as a high-boiling solvent.

-

Remove ethanol from the reaction mixture under reduced pressure.

-

Add the crude intermediate to a pre-heated solution of Dowtherm A at 250 °C.

-

Maintain the temperature for 30 minutes. The product will begin to precipitate.

-

Allow the mixture to cool to room temperature, then add hexane to facilitate further precipitation.

Step 4: Work-up and Purification

-

Rationale : To isolate and purify the final product from the high-boiling solvent and any unreacted starting materials.

-

Filter the solid precipitate and wash thoroughly with hexane to remove Dowtherm A.

-

Dissolve the crude solid in a hot aqueous NaOH solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated HCl until the pH is ~5-6. The product will precipitate out.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize from ethanol or an ethanol/water mixture to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The quinolinone ring system is a cornerstone in medicinal chemistry due to its ability to mimic peptide bonds and interact with a wide array of biological targets.

-

Scaffold for Drug Discovery : this compound serves as an excellent starting point or intermediate for the synthesis of more complex molecules. The aromatic ring and the lactam moiety can be functionalized to modulate pharmacological properties. The quinolinone core is found in compounds with antibacterial, antiviral, and anticancer activities.[2]

-

Bioisostere and Privileged Structure : The quinolinone structure is considered a "privileged" scaffold, meaning it is capable of binding to multiple, diverse biological receptors.[9] This makes derivatives of this compound attractive candidates for screening libraries aimed at discovering new therapeutic agents.

-

Fluorescent Probes and Materials Science : Related quinoline structures are used in the synthesis of fluorescent dyes and probes for biological imaging and sensing applications.[10] The extended π-system of this compound provides a chromophore that can be chemically modified to develop novel sensors or functional materials.

Conclusion

This technical guide has detailed the essential chemical and physical properties of this compound, providing a robust foundation for its use in a research setting. The outlined spectroscopic data serves as a reliable reference for structural confirmation and purity analysis. Furthermore, the provided step-by-step synthesis protocol offers a validated and mechanistically sound pathway for its preparation. As a versatile chemical building block, this compound holds significant potential for the development of novel pharmaceuticals and functional materials, making it a compound of high interest to the scientific community.

References

-

Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 935-940. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem. Retrieved from [Link]

-

Aly, A. A., et al. (2014). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one... University of Helsinki. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. PubChem. Retrieved from [Link]

-

mzCloud. (2015). 6-Methylquinoline. Retrieved from [Link]

-

American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2(1H)-Quinolinone, 5-[[(2E)-6,6-dimethyl-2-hepten-4-ynyl]methylamino]-3,4-dihydro-. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one... PMC. Retrieved from [Link]

-

LookChem. (n.d.). 1-METHYLPHENANTHRENE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions... Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(Quinolin-2-yl)pyridin-2(1H)-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2(1H)-Quinolinone, 6-chloro-1-methyl-4-phenyl-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-2-quinolone. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridone, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

-

MDPI. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Methylphenanthrene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (+)-calarene. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-methylphenanthrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one. PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 4053-34-3|this compound|BLD Pharm [bldpharm.com]

- 5. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]

- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03416F [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 6-甲基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

The Biological Versatility of 6-Methylquinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This technical guide focuses on 6-Methylquinolin-2(1H)-one, a specific derivative whose therapeutic potential is inferred from the extensive research on its structural analogs. While direct studies on this compound are nascent, this document provides an in-depth analysis of the anticipated biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. By examining the structure-activity relationships of closely related quinolinone derivatives, we offer a predictive framework for researchers and drug development professionals to guide future investigations into this compound as a promising therapeutic agent. This guide synthesizes data from a wide array of studies to present a comprehensive overview of potential mechanisms of action, experimental protocols for evaluation, and a forward-looking perspective on its place in medicinal chemistry.

Introduction: The Quinolin-2(1H)-one Core and the Significance of the 6-Methyl Substitution

Quinolin-2(1H)-one, also known as carbostyril, is a fused heterocyclic compound consisting of a benzene ring fused to a pyridinone ring.[1] This structural framework is of significant interest in medicinal chemistry due to its versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[3][4] The derivatization of the quinolinone core allows for the fine-tuning of its biological effects. The substituent at the 6-position, in particular, has been shown to be a critical determinant of activity and selectivity.

While extensive research has been conducted on various 6-substituted quinolinones, including those with hydroxyl, methoxy, and amino groups, the specific biological profile of this compound remains an area of active exploration.[1][5][6] The introduction of a methyl group at this position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide will explore the potential biological activities of this compound by drawing parallels with its well-characterized analogs.

Potential Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

The quinolinone scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating significant cytotoxic and pro-apoptotic activities in various cancer cell lines.[7][8] While direct data on this compound is limited, the known mechanisms of related compounds suggest several avenues for its potential anticancer effects.

Induction of Apoptosis and Cell Cycle Arrest

One of the primary mechanisms by which quinolinone derivatives exert their anticancer effects is through the induction of apoptosis and cell cycle arrest.[8] For instance, the structurally related compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one has been shown to inhibit cell growth and induce apoptosis in human ovarian cancer cell lines in a time- and dose-dependent manner.[8] This activity was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax.[8] Furthermore, this compound induced G2/M cell cycle arrest by down-modulating cyclin B1 and cdk1.[8] It is plausible that this compound could operate through a similar mechanism.

Experimental Protocol: Evaluation of Apoptosis Induction by Flow Cytometry

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Dysregulation of RTKs is a frequent driver of cancer progression.[9] Quinazolinone derivatives, which share a similar heterocyclic core with quinolinones, have been developed as potent RTK inhibitors.[9] For example, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have demonstrated significant antiproliferative activity against lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway.[9] Given the structural similarities, this compound should be evaluated for its potential to inhibit key RTKs involved in cancer.

Diagram: Potential Inhibition of the ALK/PI3K/AKT Signaling Pathway

Caption: Potential mechanism of this compound in cancer cells.

Antimicrobial Potential: A Renewed Hope Against Drug-Resistant Pathogens

The quinolone core is famously associated with a class of broad-spectrum antibiotics.[6] While distinct from the fluoroquinolones, quinolin-2(1H)-one derivatives have also demonstrated significant antibacterial and antifungal activities.[10][11]

Activity Against Gram-Positive Bacteria

Studies on various quinolin-2-one derivatives have revealed potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11] For example, certain derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 0.75 µg/mL against MRSA.[11] The presence of a methyl group at the C-8 position in conjunction with an amino group at C-6 has been shown to enhance activity against Gram-positive bacteria.[12] This suggests that the methyl group at the 6-position of this compound could contribute favorably to its antibacterial profile.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Quinolinone Derivatives

| Compound/Derivative | S. aureus (MRSA) | S. epidermidis (MRSE) | E. faecalis (VRE) | Reference |

| Compound 6c (a quinolin-2-one derivative) | 0.75 | 2.50 | 0.75 | [11] |

| Daptomycin (Reference) | 0.50 | 1.0 | 0.50 | [11] |

| Vancomycin (Reference) | - | - | - | [13] |

| 4-hydroxy-3-iodo-quinol-2-one | 0.097 | - | - | [13] |

Note: Data for this compound is not yet available and is the subject of ongoing research.

Antifungal Activity

Certain quinoline derivatives have also been reported to possess antifungal properties. For instance, 6-perfluoropropanyl quinoline derivatives have shown excellent activity against Pyricularia oryzae, the causative agent of rice blast disease.[10] The lipophilic nature of the methyl group in this compound might enhance its ability to penetrate fungal cell membranes, suggesting it could be a candidate for antifungal drug development.

Anti-inflammatory and Cardiotonic Activities: Modulating Physiological Responses

Beyond its cytotoxic and antimicrobial potential, the quinolinone scaffold has been explored for its ability to modulate inflammatory and cardiovascular pathways.

Anti-inflammatory Properties

Quinoline derivatives have been investigated for their anti-inflammatory effects.[14] For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated anti-inflammatory properties and reduced oxidative stress in a rat model of acetaminophen-induced liver injury.[15] This suggests that the quinolinone core, including 6-methyl substituted variants, could possess anti-inflammatory and antioxidant capabilities.

Cardiotonic Activity via PDE3 Inhibition

Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and synthesized as selective phosphodiesterase 3 (PDE3) inhibitors.[16][17][18] PDE3 inhibitors are known to improve cardiac contractility and are used in the treatment of congestive heart failure.[16][18] One such derivative, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, displayed potent PDE3 inhibitory activity with an IC50 of 0.20 µM and a selective increase in the force of contraction in isolated rat atria.[16][18] The structural similarity of this compound to this class of compounds warrants investigation into its potential cardiotonic effects.

Diagram: Experimental Workflow for Assessing Cardiotonic Activity

Caption: Workflow for evaluating the cardiotonic effects of this compound.

Synthesis of this compound and its Derivatives

The synthesis of quinolin-2(1H)-one derivatives can be achieved through various established methods. A common approach involves the reaction of an appropriately substituted aniline with cinnamoyl chloride to form an N-phenyl cinnamanilide, which is then cyclized.[1] For this compound, this would typically involve the use of 4-methylaniline (p-toluidine) as the starting material.

General Synthetic Scheme:

Sources

- 1. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 11. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 6-Methylquinolin-2(1H)-one Derivatives and Analogs: From Synthesis to Therapeutic Potential

Abstract

The 6-methylquinolin-2(1H)-one scaffold represents a privileged heterocyclic core in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide provides a comprehensive exploration of this chemical space, designed for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies of the core structure and its derivatives, delve into the multifaceted pharmacological activities, and elucidate the underlying mechanisms of action. This guide emphasizes the causality behind experimental choices, offering field-proven insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. Detailed experimental protocols, quantitative bioactivity data, and visual representations of key pathways and workflows are provided to create a self-validating and authoritative resource for advancing the discovery and development of novel therapeutics based on the this compound framework.

The this compound Core: A Versatile Pharmacophore

The quinolin-2(1H)-one, or carbostyril, nucleus is a bicyclic heterocyclic system comprising a benzene ring fused to a 2-pyridone ring. The presence of a methyl group at the 6-position significantly influences the electronic and steric properties of the molecule, providing a key anchor point for further structural modifications and impacting its interactions with biological targets. This scaffold is prevalent in both natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, cardiotonic, anti-inflammatory, and antimicrobial effects.[1] The structural rigidity of the quinolinone core, combined with the potential for diverse substitutions at various positions, makes it an attractive starting point for the design of novel therapeutic agents.

Synthetic Strategies for this compound and Its Derivatives

The construction of the this compound scaffold and its analogs can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of the parent this compound involves the Knorr quinoline synthesis. This reaction typically involves the condensation of a β-ketoester with an aniline, in this case, p-toluidine (4-methylaniline), followed by cyclization.

Experimental Protocol: Synthesis of 6-Methyl-4-hydroxyquinolin-2(1H)-one (a precursor to this compound) via Knorr Synthesis [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of p-toluidine (1 equivalent) and diethyl malonate (1.5 equivalents) is prepared.

-

Heating: The mixture is heated at 140-150 °C for 2 hours. The ethanol generated during the reaction is distilled off.

-

Cyclization: After cooling, the reaction mixture is added to hot polyphosphoric acid (PPA). The mixture is then heated to 130-140 °C for an additional 2 hours to effect cyclization.

-

Workup: The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water, followed by a small amount of cold ethanol, and then dried to afford 6-methyl-4-hydroxyquinolin-2(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

To obtain this compound, the 4-hydroxy group can be removed through a subsequent deoxygenation step.

Synthesis of Substituted Derivatives

A versatile approach for synthesizing substituted derivatives involves a two-step process: the formation of an amide intermediate followed by an intramolecular Friedel-Crafts cyclization. This method allows for the introduction of various substituents on both the benzene and pyridone rings.

Experimental Protocol: Proposed Synthesis of 8-bromo-6-methylquinolin-2(1H)-one [3]

-

Step 1: Amide Formation

-

Dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl.

-

Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography to yield the pure amide intermediate, N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide.[3]

-

-

Step 2: Intramolecular Cyclization

-

In a separate flask, add the purified amide intermediate to chlorobenzene.

-

Carefully add aluminum trichloride (AlCl₃) (3.0 eq) portion-wise to the suspension at room temperature.

-

Heat the reaction mixture to 125°C for 2-4 hours, monitoring by TLC.[3]

-

After completion, cool the mixture to approximately 50°C and carefully pour it into a beaker of ice water with vigorous stirring.

-

Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with water.

-

Purify the crude 8-bromo-6-methylquinolin-2(1H)-one by recrystallization from a suitable solvent.

-

Diagram: General Synthetic Workflow

Caption: Key anticancer mechanisms of this compound derivatives.

Cardiotonic Activity

Certain 6-hydroxy-4-methylquinolin-2(1H)-one derivatives have been investigated as potent and selective inhibitors of phosphodiesterase 3 (PDE3). [4]PDE3 inhibition in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in a positive inotropic effect (increased contractility) and vasodilation. This makes them potential candidates for the treatment of congestive heart failure.

One notable derivative, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, displayed potent PDE3 inhibitory activity with an IC50 of 0.20 µM and showed selectivity for increasing the force of contraction over the heart rate. [4]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and detailed experimental protocols are essential.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

[5] This assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

-

Principle: During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Procedure:

-

Cell Seeding and Treatment: Seed the cancer cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Diagram: Apoptosis Assay Workflow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this core, present numerous opportunities for further research and development.

Future research should focus on:

-

Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Target Identification and Validation: Elucidating the specific molecular targets of the most potent derivatives to better understand their mechanisms of action.

-

In Vivo Studies: Evaluating the efficacy and safety of promising candidates in preclinical animal models of relevant diseases.

-

Development of Drug Delivery Systems: Formulating novel delivery strategies to enhance the bioavailability and targeted delivery of these compounds.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Yin, H., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(33), 21066-21078. [Link]

-

Chen, Y. F., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5064-5075. [Link]

-

Roy, B. G., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(4), 4035-4047. [Link]

-

Mohamed, M. S., & Abdel-Wahab, B. F. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(8), 9149-9162. [Link]

-